molecular formula C18H22N4O4S2 B2541015 ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate CAS No. 392292-99-8

ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2541015
CAS No.: 392292-99-8
M. Wt: 422.52
InChI Key: QPRZVWOQSQHUNP-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pentanamido group and linked via a sulfanyl-acetamido bridge to a benzoate ester. This structure combines lipophilic (pentanamido, benzoate ester) and hydrogen-bonding (acetamido, thiadiazole) moieties, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-3-5-6-14(23)20-17-21-22-18(28-17)27-11-15(24)19-13-9-7-12(8-10-13)16(25)26-4-2/h7-10H,3-6,11H2,1-2H3,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRZVWOQSQHUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting dimethylthiourea with iminophosphorane under basic conditions.

    Attachment of the Pentanamido Group: The pentanamido group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the thiadiazole derivative with a suitable thiol compound under mild conditions.

    Final Coupling with Ethyl 4-Aminobenzoate: The final step involves coupling the intermediate with ethyl 4-aminobenzoate using standard peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of alkylated thiadiazole derivatives.

Scientific Research Applications

Ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

a. N-(5-Benzylsulfanyl-1,3,4-Thiadiazol-2-yl)-2-(Piperidin-1-yl)Acetamide ()
  • Substituents : Benzylsulfanyl (aromatic) and piperidinyl-acetamide.
  • Structural Features :
    • Planar thiadiazole ring (r.m.s. deviation 0.082 Å) with syn-oriented S···O hypervalent interaction (2.628 Å).
    • Forms centrosymmetric dimers via N–H···N hydrogen bonds.
  • Properties : Higher aromaticity from benzylsulfanyl may enhance rigidity and π-π stacking, whereas the piperidine group introduces basicity.
b. Ethyl 4-{2-[(5-(3,4,5-Triethoxybenzamido)-1,3,4-Thiadiazol-2-yl)Sulfanyl]Acetamido}Benzoate (BA96474, )
  • Substituents : Triethoxybenzamido (bulky, electron-donating) and benzoate ester.
  • Molecular Weight : 574.67 g/mol.
c. Ethyl 4-(2-(5-Pyridin-4-yl-1,3,4-Oxadiazol-2-yl)Sulfanyl)Acetamido)Benzoate (Compound A24, )
  • Substituents : 1,3,4-Oxadiazole (oxygen vs. sulfur in thiadiazole) and pyridinyl.
  • Properties : Replacement of thiadiazole with oxadiazole alters electronic properties (less polarizable) and may reduce metal-binding capacity.

Physicochemical and Structural Properties

Compound Thiadiazole Substituent Molecular Weight (g/mol) Key Interactions Lipophilicity (Predicted)
Target Compound Pentanamido ~450 (estimated) S···O hypervalent, N–H···N H-bonds High (long aliphatic chain)
N-(5-Benzylsulfanyl-...) () Benzylsulfanyl ~388 (estimated) N–H···N H-bonds, π-π stacking Moderate (aromatic group)
BA96474 () Triethoxybenzamido 574.67 S···O, C–H···O Moderate (polar groups)
Compound A24 () 5-Pyridin-4-yl-1,3,4-oxadiazole ~430 (estimated) H-bonding with pyridine N Low to moderate

Key Observations :

  • Hypervalent S···O interactions (common in thiadiazoles) stabilize molecular conformations, as seen in and BA96474 .

Biological Activity

Ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiadiazole ring enhances the pharmacological profile of compounds by improving their interaction with biological targets due to their unique electronic properties and ability to form mesoionic structures that facilitate cellular permeability .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that thiadiazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus2020
Bacillus subtilis2225
Escherichia coli1530
Pseudomonas aeruginosa1835
Aspergillus niger1640
Candida albicans1932

Data adapted from various studies on thiadiazole derivatives .

The antimicrobial activity of this compound is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity. The mesoionic nature of thiadiazoles allows them to interact effectively with biomolecules such as DNA and proteins, leading to impaired cellular functions and eventual cell death .

Case Studies and Research Findings

  • Antibacterial Studies : A series of experiments were conducted where various thiadiazole derivatives were synthesized and tested against common bacterial strains. The results indicated that the presence of halogen substituents on the phenyl ring significantly enhanced antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
  • Antifungal Activity : In vitro studies demonstrated that the compound also exhibits antifungal properties against pathogens such as Candida albicans. The antifungal efficacy was comparable to standard antifungal agents, suggesting potential therapeutic applications in treating fungal infections .
  • Cytotoxicity Assays : Further investigations into the cytotoxic effects of this compound revealed moderate cytotoxicity against cancer cell lines. This suggests a dual role in antimicrobial and anticancer activities, warranting further exploration into its potential as a multifunctional therapeutic agent .

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